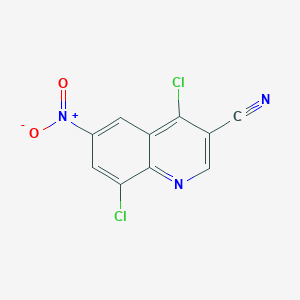

4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,8-dichloro-6-nitroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl2N3O2/c11-8-2-6(15(16)17)1-7-9(12)5(3-13)4-14-10(7)8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJQECCTXQJBOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590860 | |

| Record name | 4,8-Dichloro-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915369-46-9 | |

| Record name | 4,8-Dichloro-6-nitro-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915369-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dichloro-6-nitroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,8-Dichloro-6-nitroquinoline-3-carbonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 915369-46-9

Introduction: The Strategic Importance of a Polysubstituted Quinoline

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic system provides an ideal framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The compound 4,8-dichloro-6-nitroquinoline-3-carbonitrile represents a highly functionalized and strategically important derivative within this class. The presence of two reactive chlorine atoms, a strongly electron-withdrawing nitro group, and a versatile carbonitrile moiety makes it a powerful and sought-after building block for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors.[2][3]

This technical guide offers a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis, reactivity, and applications as a key intermediate in drug discovery. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their research endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and formulation. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 915369-46-9 | [4][5][6] |

| Molecular Formula | C₁₀H₃Cl₂N₃O₂ | [4][6] |

| Molecular Weight | 268.06 g/mol | [4][6] |

| Appearance | Off-white to yellow powder | General Observation |

| Boiling Point | 456.1 °C at 760 mmHg | [4] |

| Density | 1.66 g/cm³ | [4][] |

| Flash Point | 229.6 °C | [4] |

| Refractive Index | 1.701 | [4] |

| Solubility | Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents. | Inferred from structure |

Synthesis of this compound: A Representative Protocol

Representative Synthetic Workflow

Sources

- 1. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iipseries.org [iipseries.org]

- 6. Quinoline synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for the preparation of 4,8-dichloro-6-nitroquinoline-3-carbonitrile, a highly functionalized quinoline derivative with potential applications in medicinal chemistry and materials science. The proposed synthesis commences with the readily available starting material, p-nitroaniline, and proceeds through a logical sequence of chlorination, quinoline core formation via the Gould-Jacobs reaction, subsequent chlorination of the 4-quinolone intermediate, and final conversion of the C3-ester to the target carbonitrile. This guide offers detailed experimental protocols, explains the rationale behind the choice of reagents and reaction conditions, and presents the information in a clear and accessible format for researchers in the field.

Introduction

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of specific substituents onto the quinoline core allows for the fine-tuning of its pharmacological profile. The target molecule, this compound, possesses a unique combination of functional groups: two chloro substituents, a nitro group, and a carbonitrile moiety. This high degree of functionalization makes it an attractive building block for the synthesis of novel and complex heterocyclic compounds with potential therapeutic value. The chloro groups at positions 4 and 8 provide reactive handles for nucleophilic substitution reactions, the nitro group at position 6 can be reduced to an amino group for further derivatization, and the carbonitrile group at position 3 can be transformed into various other functional groups.

This guide outlines a rational, multi-step synthesis of this compound, designed to be accessible and reproducible for researchers with a background in organic synthesis.

Proposed Synthetic Pathway

The proposed synthetic route is a four-step sequence starting from p-nitroaniline, as illustrated in the workflow diagram below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline

The synthesis begins with the selective dichlorination of p-nitroaniline at the positions ortho to the amino group.

Reaction Scheme:

Caption: Chlorination of p-nitroaniline.

Protocol:

A common and effective method for this transformation involves the use of hydrochloric acid and a chlorinating agent like potassium chlorate or chlorine gas.[1][2]

-

Reaction Setup: In a well-ventilated fume hood, dissolve p-nitroaniline in concentrated hydrochloric acid in a reaction vessel equipped with a stirrer and a dropping funnel. The temperature of the mixture should be maintained around 50°C to ensure dissolution.[1]

-

Chlorination: Slowly add a solution of potassium chlorate in water to the reaction mixture while maintaining the temperature at approximately 25°C.[1] Alternatively, chlorine gas can be bubbled through the solution.[2]

-

Work-up and Purification: Upon completion of the reaction, dilute the mixture with a large volume of water to precipitate the product.[1] Collect the solid by filtration, wash thoroughly with water, and then with a small amount of alcohol. The crude product can be purified by recrystallization from glacial acetic acid or a mixture of acetic acid and alcohol to yield 2,6-dichloro-4-nitroaniline as lemon-yellow needles.[1]

Causality and Expertise: The amino group in p-nitroaniline is a strongly activating, ortho-, para-directing group. However, the para position is blocked by the nitro group. The use of a highly acidic medium protonates the amino group, transforming it into a deactivating, meta-directing ammonium group. This, in conjunction with the deactivating nitro group, directs the incoming electrophilic chlorine to the positions meta to the ammonium group (ortho to the original amino group).

| Parameter | Value | Reference |

| Starting Material | p-Nitroaniline | [1] |

| Reagents | Concentrated HCl, Potassium Chlorate | [1] |

| Solvent | Water | [1] |

| Temperature | 25-50°C | [1] |

| Yield | ~87% | [1] |

| Melting Point | 185-188°C | [1] |

Step 2: Synthesis of Ethyl 4-hydroxy-8-chloro-6-nitroquinoline-3-carboxylate (Gould-Jacobs Reaction)

The second step involves the construction of the quinoline core using the Gould-Jacobs reaction.[3][4]

Reaction Scheme:

Caption: Gould-Jacobs reaction for quinoline synthesis.

Protocol:

-

Condensation: A mixture of 2,6-dichloro-4-nitroaniline and diethyl ethoxymethylenemalonate is heated. This can be done neat or in a high-boiling solvent like diphenyl ether. Microwave irradiation can also be employed to accelerate the reaction.[4]

-

Cyclization: The resulting intermediate, a diethyl anilinomethylenemalonate, is then cyclized at a higher temperature (typically 240-260°C) to form the 4-hydroxyquinoline ring system.[3]

-

Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent like petroleum ether to precipitate the product. The solid is collected by filtration, washed, and can be used in the next step with or without further purification.

Causality and Expertise: The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines. The initial step is a nucleophilic substitution of the ethoxy group of diethyl ethoxymethylenemalonate by the amino group of the aniline. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls, followed by the elimination of ethanol to form the quinoline ring. The high temperature required for cyclization is a characteristic of this reaction.

Step 3: Synthesis of Ethyl 4,8-dichloro-6-nitroquinoline-3-carboxylate

This step involves the conversion of the 4-hydroxy group of the quinolone to a chloro group.

Reaction Scheme:

Caption: Chlorination of the 4-quinolone.

Protocol:

-

Reaction Setup: The ethyl 4-hydroxy-8-chloro-6-nitroquinoline-3-carboxylate from the previous step is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity.[5][6][7] The reaction is typically carried out by heating the substrate in excess POCl₃.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base such as sodium bicarbonate or ammonia. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried and concentrated. The crude product can be purified by column chromatography.

Causality and Expertise: The 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-quinolone form. The oxygen of the hydroxyl/carbonyl group is nucleophilic and reacts with the electrophilic phosphorus of POCl₃ to form a phosphate ester intermediate. This intermediate is a good leaving group, and subsequent nucleophilic attack by a chloride ion (from POCl₃ or PCl₅) at the C4 position results in the formation of the 4-chloroquinoline. The addition of PCl₅ increases the concentration of chloride ions and can also act as a dehydrating agent, driving the reaction to completion.[5]

Step 4: Synthesis of this compound

The final step is the conversion of the ethyl ester at the 3-position to the target carbonitrile. This can be achieved through a multi-step sequence involving hydrolysis, amidation, and dehydration.

Reaction Scheme (Multi-step approach):

Caption: Conversion of the C3-ester to a carbonitrile.

Protocol:

-

Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification.

-

Amidation: The resulting carboxylic acid is then converted to the primary amide. This can be achieved by first converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.

-

Dehydration: The primary amide is then dehydrated to the nitrile using a dehydrating agent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride, or other modern reagents.

Causality and Expertise: This is a classical and reliable sequence for the conversion of an ester to a nitrile. Each step is a well-established organic transformation. The choice of reagents for amidation and dehydration can be optimized to achieve the best yield and purity. For instance, using coupling agents for the amidation step can avoid the harsh conditions of forming an acid chloride. Similarly, a variety of dehydrating agents are available, and the choice may depend on the substrate's sensitivity and the desired reaction conditions.

| Parameter | Value | Reference |

| Starting Material | Ethyl 4,8-dichloro-6-nitroquinoline-3-carboxylate | - |

| Reagents (Hydrolysis) | NaOH, H₂O/EtOH; HCl | - |

| Reagents (Amidation) | SOCl₂, NH₃ | - |

| Reagents (Dehydration) | POCl₃ | - |

| Final Product | This compound | - |

Conclusion

This technical guide has detailed a logical and feasible synthetic route for the preparation of this compound from p-nitroaniline. The proposed pathway utilizes well-established and reliable organic reactions, including electrophilic aromatic substitution, the Gould-Jacobs reaction for quinoline synthesis, and standard functional group interconversions. By providing detailed protocols and mechanistic insights, this guide aims to empower researchers to synthesize this valuable and highly functionalized heterocyclic compound for further exploration in drug discovery and materials science. The self-validating nature of the described protocols, grounded in fundamental organic chemistry principles, ensures a high probability of success for the experienced synthetic chemist.

References

- Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com. (URL: [Link])

- Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process.

- Gould–Jacobs reaction. Wikipedia. (URL: [Link])

- Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. (URL: [Link])

- POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. (URL: [Link])

- POCl3 chlorination of 4-quinazolones. PubMed. (URL: [Link])

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. (URL: [Link])

Sources

- 1. prepchem.com [prepchem.com]

- 2. patents.justia.com [patents.justia.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. ablelab.eu [ablelab.eu]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. POCl3 chlorination of 4-quinazolones [pubmed.ncbi.nlm.nih.gov]

- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4,8-Dichloro-6-nitroquinoline-3-carbonitrile: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,8-dichloro-6-nitroquinoline-3-carbonitrile, a highly functionalized quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Given the limited availability of direct experimental data in the public domain, this document synthesizes information from chemical suppliers, established principles of physical organic chemistry, and predictive spectroscopic analysis to offer a robust resource for researchers.

Physicochemical and Structural Characteristics

This compound is a complex heterocyclic compound featuring a quinoline core substituted with two chlorine atoms, a nitro group, and a cyano group. These functional groups impart a unique electronic profile, making it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 915369-46-9 | [1][2] |

| Molecular Formula | C₁₀H₃Cl₂N₃O₂ | [2][3] |

| Molecular Weight | 268.06 g/mol | [2][3] |

| Appearance | Predicted: Pale yellow to yellow solid | - |

| Boiling Point (Predicted) | 456.1 °C at 760 mmHg | [3][] |

| Density (Predicted) | 1.66 g/cm³ | [3][] |

| Flash Point (Predicted) | 229.6 °C | [3] |

| XLogP3 (Predicted) | 3.84 | [3] |

Proposed Synthesis and Purification

Conceptual Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Dichloro-6-nitro-3-formylquinoline

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a calcium chloride guard tube, place N,N-dimethylformamide (DMF) and cool to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.

-

To this reagent, add a suitable substituted acetanilide (e.g., 2,4-dichloro-N-(4-nitrophenyl)acetamide) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter the crude product, wash with water, and dry.

Step 2: Conversion of the Aldehyde to the Nitrile

-

Dissolve the crude 2,4-dichloro-6-nitro-3-formylquinoline in a suitable solvent such as formic acid.

-

Add hydroxylamine hydrochloride and sodium formate to the solution.

-

Reflux the mixture for several hours, monitoring the conversion of the aldehyde to the nitrile by TLC.

-

After the reaction is complete, cool the mixture and pour it into cold water.

-

Filter the precipitated solid, wash with water, and dry.

Step 3: Purification

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile).

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H and ¹³C NMR Spectroscopy

The interpretation of the NMR spectra of quinoline derivatives is well-established.[7][8] The predicted chemical shifts for this compound are presented below.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 9.1 - 9.3 | s | - |

| H-5 | 8.5 - 8.7 | d | ~2.5 |

| H-7 | 8.3 - 8.5 | d | ~2.5 |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 148 - 150 |

| C-3 | 115 - 117 |

| C-4 | 145 - 147 |

| C-4a | 128 - 130 |

| C-5 | 125 - 127 |

| C-6 | 149 - 151 |

| C-7 | 123 - 125 |

| C-8 | 135 - 137 |

| C-8a | 147 - 149 |

| CN | 114 - 116 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the nitro, cyano, and aromatic functionalities.

Table 4: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Medium |

| C=N, C=C (Aromatic) | 1580 - 1620 | Medium-Strong |

| NO₂ (Asymmetric stretch) | 1520 - 1560 | Strong |

| NO₂ (Symmetric stretch) | 1340 - 1370 | Strong |

| C-Cl | 700 - 850 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

-

Predicted Molecular Ion (M⁺): m/z 267 (for ³⁵Cl₂) with characteristic isotopic peaks at m/z 269 (for ³⁵Cl³⁷Cl) and m/z 271 (for ³⁷Cl₂).

-

Predicted Fragmentation: Loss of NO₂, Cl, and HCN are plausible fragmentation pathways.

Reactivity and Potential Applications

The reactivity of this compound is governed by the strong electron-withdrawing nature of the nitro and cyano groups, which activate the quinoline ring towards nucleophilic aromatic substitution (SₙAr).[9]

Nucleophilic Aromatic Substitution (SₙAr)

The presence of two chlorine atoms at positions 4 and 8 offers opportunities for selective substitution reactions. The chlorine at the 4-position is expected to be more reactive towards nucleophiles due to the strong activation by the para-nitro group and the nitrogen atom in the quinoline ring system. The chlorine at the 8-position is less activated. This differential reactivity can be exploited for the regioselective synthesis of mono- and di-substituted quinoline derivatives.

Caption: Predicted reactivity in nucleophilic aromatic substitution.

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[10] The multiple functional groups of this compound make it an attractive starting material for the synthesis of libraries of compounds for screening against various biological targets. The nitro group can also be reduced to an amino group, providing another point for diversification.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a potentially hazardous chemical.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the field of medicinal chemistry. This guide provides a comprehensive overview of its properties, a plausible synthetic route, predicted spectral data, and an analysis of its reactivity. While experimental data remains scarce, the information presented here, grounded in established chemical principles, offers a solid foundation for researchers interested in utilizing this compound in their work.

References

- Advent Chembio. 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%. [Link]

- International Journal of Chemical Studies. Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

- International Journal of Chemical Studies.

- Organic Chemistry Portal. Synthesis of quinolines. [Link]

- The Royal Society of Chemistry.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

- ResearchGate. Significant 1 H and 13 C NMR peaks of 1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. [Link]

- ResearchGate. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

- PMC - NIH.

- USPTO.

- USPTO.

- PMC - NIH. Synthetic and medicinal perspective of quinolines as antiviral agents. [Link]

Sources

- 1. Shop 4,8-Dichloro-6-Nitro-Quinoline-3-Carbonitrile 97% Online | Advent [adventchembio.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 5. chemijournal.com [chemijournal.com]

- 6. chemijournal.com [chemijournal.com]

- 7. tsijournals.com [tsijournals.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chip recognition system - Patent US-12293627-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive technical overview of a highly functionalized quinoline derivative, 4,8-dichloro-6-nitroquinoline-3-carbonitrile, a compound poised as a versatile intermediate in the synthesis of novel bioactive molecules. Its structure, featuring two reactive chlorine atoms, a nitro group, and a carbonitrile moiety, presents a rich platform for chemical diversification. This document will delve into the molecular architecture of this compound, outlining a plausible synthetic route and predicted spectroscopic characteristics, drawing upon established chemical principles and data from closely related analogues.

Molecular Structure and Physicochemical Properties

This compound is a poly-substituted aromatic heterocycle with the chemical formula C₁₀H₃Cl₂N₃O₂.[1][2] The core of the molecule is a quinoline ring system, which is a fused bicyclic heterocycle composed of a benzene ring and a pyridine ring.

Key Structural Features:

-

Quinoline Core: A bicyclic aromatic system providing a rigid scaffold.

-

Chloro Substituents (C4 & C8): Two chlorine atoms are positioned on the quinoline ring. The chlorine at the 4-position is particularly susceptible to nucleophilic aromatic substitution, making it a key site for introducing diverse functionalities. The chlorine at the 8-position is less reactive but still offers a potential site for modification.

-

Nitro Group (C6): The electron-withdrawing nitro group at the 6-position significantly influences the electronic properties of the benzene ring portion of the quinoline system. It can also be reduced to an amino group, providing another handle for derivatization.

-

Carbonitrile Group (C3): The nitrile group at the 3-position is a versatile functional group that can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.

A table summarizing the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 915369-46-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₃Cl₂N₃O₂ | [1][2] |

| Molecular Weight | 268.06 g/mol | [2] |

| Density | 1.66 g/cm³ | [2] |

| Boiling Point | 456.1°C at 760 mmHg | [2] |

| Flash Point | 229.6°C | [2] |

Plausible Synthesis Pathway

A plausible synthetic workflow.

Experimental Protocol (Hypothetical):

This hypothetical protocol is based on the synthesis of related compounds and serves as a starting point for experimental design.

Step 1: Synthesis of a 4-hydroxyquinoline intermediate

The synthesis would likely begin with a suitably substituted aniline, which would undergo a series of reactions, including condensation and cyclization, to form the quinoline ring system. Nitration at an appropriate stage would introduce the nitro group at the 6-position.

Step 2: Chlorination of the 4-hydroxyquinoline intermediate

The resulting 4-hydroxy-8-chloro-6-nitroquinoline-3-carbonitrile would then be subjected to chlorination to convert the hydroxyl group at the 4-position into a chlorine atom.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the 4-hydroxyquinoline intermediate would be suspended in a suitable solvent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), which also act as the chlorinating agent. A catalytic amount of dimethylformamide (DMF) may be added.

-

Reaction Conditions: The reaction mixture would be heated to reflux for several hours. The progress of the reaction would be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the excess chlorinating agent would be removed under reduced pressure. The residue would be carefully quenched with ice water and neutralized with a base such as sodium bicarbonate. The resulting precipitate, the crude this compound, would be collected by filtration, washed with water, and dried. Further purification would be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Spectroscopic Characterization (Predicted)

While explicit experimental spectra for this compound are not publicly available, its spectroscopic features can be predicted based on the analysis of its functional groups and comparison with related structures. Commercial suppliers confirm the availability of NMR, HPLC, and LC-MS data for this compound.[3]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The predicted chemical shifts are influenced by the electron-withdrawing effects of the chloro, nitro, and cyano groups, as well as the anisotropic effects of the aromatic rings.

¹H NMR (Predicted):

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the quinoline ring system.

-

H-2: This proton is on the pyridine ring and is expected to be a singlet, shifted downfield due to the proximity of the nitrogen atom and the electron-withdrawing cyano group at C3.

-

H-5 and H-7: These protons are on the benzene ring and are expected to appear as singlets or doublets with small coupling constants, with their chemical shifts influenced by the positions of the nitro and chloro groups.

¹³C NMR (Predicted):

The ¹³C NMR spectrum will show 10 distinct signals for the 10 carbon atoms in the molecule. The chemical shifts will be characteristic of the substituted quinoline ring system.

-

Quaternary Carbons: The carbons bearing the chloro, nitro, and cyano groups (C-3, C-4, C-6, C-8), as well as the bridgehead carbons, will appear as signals with lower intensity.

-

Carbons with Attached Protons: The carbons bonded to hydrogen (C-2, C-5, C-7) will show signals with higher intensity.

-

Carbonitrile Carbon (C≡N): The carbon of the cyano group is expected to appear in the range of 115-125 ppm.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile) | 2220 - 2240 (sharp, medium intensity) |

| NO₂ (Nitro) | 1500 - 1570 (asymmetric stretch) and 1300 - 1370 (symmetric stretch) |

| C=C and C=N (Aromatic) | 1400 - 1600 |

| C-Cl (Chloro) | 600 - 800 |

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 268.06 g/mol .

-

Isotopic Pattern: Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.

Reactivity and Applications in Drug Discovery

This compound is a highly versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of its functional groups.

Key reaction pathways for derivatization.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards SNAr by the electron-withdrawing quinoline nitrogen and the nitro group. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of 4-substituted quinoline derivatives. This is a common strategy in the development of kinase inhibitors.

-

Reduction of the Nitro Group: The nitro group at the 6-position can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 6-aminoquinoline is a key intermediate for further functionalization, for example, through amide bond formation or diazotization reactions.

-

Transformations of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations introduce new functional groups that can be used to modulate the physicochemical properties and biological activity of the molecule.

The diverse reactivity of this compound makes it an attractive starting material for the synthesis of compounds with potential therapeutic applications, including but not limited to:

-

Anticancer Agents: Many quinoline-based compounds have been developed as kinase inhibitors for cancer therapy.

-

Antimicrobial Agents: The quinoline scaffold is present in several antibacterial and antimalarial drugs.

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown potent anti-inflammatory activity.

Safety and Handling

Conclusion

This compound is a strategically designed chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its highly functionalized quinoline core offers multiple avenues for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening. While detailed experimental data for this specific molecule remains to be published in peer-reviewed literature, this guide provides a comprehensive overview of its molecular structure, a plausible synthetic approach, and predicted spectroscopic features based on sound chemical principles. As the demand for novel therapeutic agents continues to grow, versatile intermediates like this compound will undoubtedly play a crucial role in the advancement of pharmaceutical research.

References

[4] Advent Chembio. 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97%. [Link]

[6] Nguyen, T. T. H., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(3), M1134. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for the development of novel therapeutic agents and functional materials.[1] Among these, quinoline derivatives are of paramount importance due to their presence in a wide array of biologically active compounds. The strategic functionalization of the quinoline core with various substituents allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on 4,8-dichloro-6-nitroquinoline-3-carbonitrile (CAS No. 915369-46-9), a highly functionalized quinoline derivative.[2][3][4] The presence of chloro, nitro, and carbonitrile groups makes it a versatile intermediate for the synthesis of more complex molecular architectures.[3][5]

This document provides a comprehensive analysis of the key spectroscopic data points essential for the unequivocal identification and characterization of this compound. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for handling this and structurally related molecules.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound is fundamental to understanding its spectroscopic signature. Each functional group imparts distinct electronic and vibrational properties that are detectable by various analytical techniques.

Caption: Molecular structure of this compound.

The key structural features influencing its spectra are:

-

Quinoline Core: A bicyclic aromatic system that gives rise to characteristic signals in the aromatic region of NMR spectra.

-

Electron-Withdrawing Groups: The nitro (-NO₂), chloro (-Cl), and carbonitrile (-C≡N) groups are strongly electron-withdrawing. This significantly deshields adjacent protons and carbons, shifting their NMR signals downfield.[1]

-

Carbonitrile Group: This group possesses a strong, sharp absorption band in the IR spectrum due to the C≡N triple bond stretch.

-

Nitro Group: This group has two characteristic strong stretching vibrations (symmetric and asymmetric) in the IR spectrum.

-

Two Chlorine Atoms: The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will produce a highly characteristic isotopic pattern for the molecular ion in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Predicted Analysis

The structure of this compound presents three aromatic protons. Their chemical shifts are influenced by the anisotropic effects of the aromatic system and the electronic effects of the substituents.

-

H-2: This proton is on the pyridine ring, adjacent to the nitrogen atom and ortho to the electron-withdrawing carbonitrile group. It is expected to be the most deshielded proton, appearing as a sharp singlet at a very downfield chemical shift, likely in the range of δ 9.2 - 9.5 ppm .

-

H-5: This proton is on the benzene ring and is situated between two chlorine atoms (at positions 4 and 8) and the nitro group (at position 6). The strong deshielding effects of the adjacent nitro group and the quinoline ring system suggest its resonance will be significantly downfield. It is expected to appear as a doublet, coupled to H-7, in the region of δ 8.7 - 8.9 ppm .

-

H-7: This proton is ortho to the chlorine atom at position 8 and meta to the nitro group at position 6. It is expected to be the most upfield of the aromatic protons, appearing as a doublet coupled to H-5, likely in the range of δ 8.2 - 8.4 ppm .

¹³C NMR Spectroscopy: Predicted Analysis

The molecule contains 10 carbon atoms, all of which are part of the aromatic quinoline system or the carbonitrile group. Due to the lack of symmetry, 10 distinct signals are expected.

-

C≡N Carbon: The carbon of the nitrile group is typically found in the δ 115 - 120 ppm range.

-

Aromatic Carbons:

-

Carbons directly attached to electron-withdrawing groups (C-4, C-6, C-8) will be significantly deshielded.

-

Carbons bearing hydrogen (C-2, C-5, C-7) will appear in the typical aromatic region but will be influenced by substituents. C-2 is expected to be significantly downfield due to its proximity to the nitrogen and the C-Cl and C-CN groups.

-

Quaternary carbons (C-3, C-4a, C-8a) will also be present. C-3, attached to both a chlorine and a nitrile, will be highly deshielded.

-

A plausible, predicted assignment is presented in the summary table below.

Experimental Protocol: NMR Data Acquisition

-

Rationale: The choice of solvent is critical for sample solubility and to avoid interfering signals. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds, but due to the polar nature of the nitro and nitrile groups, deuterated dimethyl sulfoxide (DMSO-d₆) may be required for sufficient solubility. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is appropriate.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope. A spectral width of 0-180 ppm is standard.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or the TMS signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies.

Predicted Characteristic Absorptions

-

C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ , which is characteristic of a conjugated nitrile.

-

N-O Stretch (NO₂ Group): Two strong absorption bands are predicted for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹ .[6]

-

C=C and C=N Aromatic Stretch: Multiple sharp bands of variable intensity are expected in the 1400-1620 cm⁻¹ region, corresponding to the stretching vibrations of the quinoline ring system.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically around 700-850 cm⁻¹ , can be attributed to the C-Cl bonds.

-

C-H Aromatic Stretch: A weak to medium absorption band is expected above 3000 cm⁻¹ .

Experimental Protocol: IR Data Acquisition

-

Rationale: The Attenuated Total Reflectance (ATR) technique is a modern, rapid method that requires minimal sample preparation. The traditional KBr pellet method is an alternative that can provide high-quality spectra.[7]

-

Methodology (ATR):

-

Instrument Preparation: Record a background spectrum on a clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

Predicted Molecular Ion and Fragmentation

-

Exact Mass: The calculated monoisotopic mass is 266.9602 Da.

-

Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected:

-

M⁺ peak: (containing two ³⁵Cl isotopes) at m/z ≈ 267.

-

M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 269. This peak should be approximately 65% of the intensity of the M⁺ peak.

-

M+4 peak: (containing two ³⁷Cl isotopes) at m/z ≈ 271. This peak should be approximately 10% of the intensity of the M⁺ peak.

-

-

Key Fragmentation Pathways: Plausible fragmentation could involve the loss of neutral molecules or radicals, such as:

-

Loss of NO₂ (46 Da)

-

Loss of Cl (35 Da)

-

Loss of CN (26 Da)

-

Experimental Protocol: MS Data Acquisition

-

Rationale: High-Resolution Mass Spectrometry (HRMS) using an ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is ideal for obtaining an accurate mass measurement, which can confirm the elemental composition.[8]

-

Methodology (ESI-HRMS):

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions. Both positive and negative ion modes should be tested.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire data over a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to support the structural assignment.

-

Spectroscopic Data Summary

The following table summarizes the predicted spectroscopic data for this compound based on established chemical principles and data from analogous structures.

| Technique | Feature | Predicted Value / Observation |

| ¹H NMR | Chemical Shift (δ) H-2 | 9.2 - 9.5 ppm (singlet) |

| Chemical Shift (δ) H-5 | 8.7 - 8.9 ppm (doublet) | |

| Chemical Shift (δ) H-7 | 8.2 - 8.4 ppm (doublet) | |

| ¹³C NMR | Chemical Shift (δ) | ~10 distinct signals expected in the δ 115-160 ppm range. Carbons attached to heteroatoms (N, Cl) or electron-withdrawing groups (NO₂, CN) will be the most downfield. |

| IR | C≡N Stretch | 2220 - 2240 cm⁻¹ (strong, sharp) |

| NO₂ Asymmetric Stretch | 1520 - 1560 cm⁻¹ (strong) | |

| NO₂ Symmetric Stretch | 1330 - 1370 cm⁻¹ (strong) | |

| Aromatic C=C/C=N Stretch | 1400 - 1620 cm⁻¹ (multiple bands) | |

| Mass Spec. (HRMS) | Molecular Formula | C₁₀H₃Cl₂N₃O₂ |

| Exact Mass [M+H]⁺ | 267.9677 | |

| Isotopic Pattern | Characteristic M⁺, M+2, M+4 cluster with relative intensities of approx. 100:65:10 due to two chlorine atoms. |

Workflow for Spectroscopic Analysis

The logical flow for a comprehensive characterization of a novel or synthesized compound like this compound involves a multi-technique approach to ensure unambiguous structure confirmation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. 915369-46-9|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. CAS 113944-49-3 | 2,4-Dichloro-6-nitroquinoline-3-carbonitrile - Synblock [synblock.com]

- 6. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

An In-depth Technical Guide to the Safe Handling of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile

This guide provides a detailed overview of the safety protocols and handling procedures for 4,8-dichloro-6-nitroquinoline-3-carbonitrile, a compound utilized in advanced chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the available safety data with established best practices for handling potent, multi-functionalized aromatic compounds.

Compound Identification and Properties

This compound is a complex organic molecule characterized by a quinoline core substituted with two chlorine atoms, a nitro group, and a nitrile group. These functionalities contribute to its reactivity and potential biological activity, which also necessitates a cautious approach to its handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 915369-46-9 | [1][2] |

| Molecular Formula | C₁₀H₃Cl₂N₃O₂ | [1][2] |

| Molecular Weight | 268.06 g/mol | [1][3] |

| Boiling Point | 456.1°C at 760 mmHg | [1] |

| Flash Point | 229.6°C | [1] |

| Density | 1.66 g/cm³ | [1] |

| Appearance | Data not available (likely a solid) | |

| Solubility | Data not available |

Hazard Assessment and Toxicology

Due to the absence of a complete SDS, a definitive hazard profile for this compound is not established. However, based on its chemical structure as a chlorinated nitroaromatic compound, a number of potential hazards should be assumed.

-

Toxicity: Many chlorinated and nitrated aromatic compounds exhibit toxicity.[4][5] For related compounds, such as 8-Nitroquinoline, acute toxicity (oral, dermal, and inhalation) is listed as Category 4, and it is also a skin and eye irritant.[6] Given the presence of these functional groups, it is prudent to handle this compound as a potentially toxic substance.

-

Skin and Eye Irritation: The presence of reactive functional groups suggests that this compound is likely to be an irritant to the skin and eyes, and potentially a sensitizer.[6] Direct contact should be strictly avoided.

-

Mutagenicity: Nitroaromatic compounds are a class of chemicals with known mutagenic potential. While no specific data exists for this compound, this possibility should be considered.

-

Environmental Hazards: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.[7] Therefore, release into the environment must be prevented.

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential when handling this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Ventilation: The laboratory should be well-ventilated, with a minimum of 6-12 air changes per hour.[6]

Personal Protective Equipment (PPE)

-

Gloves: Wear nitrile or neoprene gloves that are rated for protection against a broad range of chemicals.[8] Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical to minimize exposure and ensure safety.

Weighing and Dispensing

-

Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, solvent, etc.) within the fume hood.

-

Dispensing: Carefully dispense the required amount of the solid compound onto a weigh boat. Avoid creating dust. If the compound is a fine powder, consider using a spatula with a dampened tip (using a compatible, non-reactive solvent) to minimize dust generation.

-

Dissolution: If dissolving the compound, add the solvent slowly to the solid in a suitable container. Use a magnetic stirrer if necessary to aid dissolution. Keep the container covered as much as possible.

General Handling

-

Avoid Inhalation and Contact: Always handle the compound in a manner that avoids inhalation of dust or vapors and direct contact with skin and eyes.[1]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[6][9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

-

Transportation: When transporting the compound within the laboratory, use a secondary container to prevent spills.

Storage and Disposal

Proper storage and disposal are crucial for safety and environmental protection.

Storage

-

Conditions: Store this compound in a tightly sealed, clearly labeled container.[1] The storage area should be cool, dry, and well-ventilated.[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

Disposal

-

Waste Collection: All waste containing this compound (including empty containers, contaminated PPE, and reaction byproducts) should be collected in a designated, labeled hazardous waste container.

-

Disposal Method: Dispose of the hazardous waste through a licensed waste disposal company.[9][10] Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

-

Spill Cleanup:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[10]

-

Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] Remove contaminated clothing.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[9]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water.[9]

-

Workflow and Risk Assessment

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

Caption: Workflow for Safe Handling of Potent Chemical Compounds.

References

- 4,8-Dichloro-6-nitro-quinoline-3-carbonitrile, 97% - Advent Chembio. (n.d.).

- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvent Association.

- Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvent Association.

- Safe and efficient handling of chlorinated solvents | IPI Global. (n.d.).

- ECSA New Guidance on Storage and Handling for Chlorinated Solvents - Eurochlor. (2016, May 23).

- Chlorinated Solvents - Product Stewardship Manual. (n.d.). Olin Chlor Alkali.

Sources

- 1. echemi.com [echemi.com]

- 2. scbt.com [scbt.com]

- 3. This compound - CAS:915369-46-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 9. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Biological Activity of Substituted Quinolines

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its inherent structural features, including its planarity, hydrogen bonding capabilities, and potential for π-π stacking interactions, make it a privileged scaffold for interacting with a diverse array of biological targets.[3] The versatility of the quinoline ring system, which allows for substitution at multiple positions, has enabled the generation of vast libraries of derivatives with a broad spectrum of pharmacological activities.[2] This guide provides an in-depth exploration of the multifaceted biological activities of substituted quinolines, focusing on their applications as anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective agents. We will delve into the molecular mechanisms of action, elucidate key structure-activity relationships (SAR), and provide validated experimental protocols for their synthesis and biological evaluation, offering a comprehensive resource for researchers and drug development professionals.

Anticancer Activity of Substituted Quinolines

The development of quinoline-based anticancer agents has been a highly fruitful area of research, leading to several clinically approved drugs and numerous promising candidates in preclinical and clinical development.[5][6][7] The anticancer efficacy of these compounds stems from their ability to modulate a wide range of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[1][2][8]

Mechanisms of Action

Substituted quinolines exert their anticancer effects through various mechanisms, including the inhibition of key enzymes, induction of apoptosis, and disruption of cellular signaling pathways.[1][4][5]

-

Tyrosine Kinase Inhibition: Many quinoline derivatives are potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell growth, differentiation, and survival. For instance, compounds like cabozantinib and lenvatinib target vascular endothelial growth factor receptors (VEGFR), c-Met, and other receptor tyrosine kinases, thereby inhibiting angiogenesis and tumor growth.[7][8][9]

-

Topoisomerase Inhibition: Certain quinoline alkaloids, such as camptothecin and its derivatives (irinotecan, topotecan), function by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair.[4][6] This leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.

-

Induction of Apoptosis: Quinolines can induce programmed cell death (apoptosis) through multiple pathways. Some derivatives trigger the p53/Bax-dependent pathway by activating p53 transcriptional activity.[10] Others induce the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis.[5][6]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is often hyperactivated in cancer. Several quinoline-chalcone hybrids have been shown to inhibit this pathway, leading to cell cycle arrest at the G2/M phase and apoptosis.[5]

Below is a diagram illustrating the p53-dependent apoptotic pathway initiated by a representative quinoline derivative.

Caption: p53-dependent apoptosis induced by a quinoline derivative.[10]

Structure-Activity Relationships (SAR)

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

| Position | Substituent Type | Effect on Anticancer Activity | Reference(s) |

| C2 | Bulky, hydrophobic groups (e.g., biphenyl) | Often required for inhibition of enzymes like dihydroorotate dehydrogenase. | [11] |

| C4 | Amino side chains | Facilitates antiproliferative activity. The length of the alkylamino side chain is critical, with two methylene units often being optimal. | [10][12] |

| C4 | Carboxylic acid | A strict requirement for the inhibition of dihydroorotate dehydrogenase. | [11] |

| C6 | Fluorine | Often enhances potency in various anticancer quinolines. | [11] |

| C7 | Large, bulky alkoxy substituents (e.g., benzyloxy) | Can be a beneficial pharmacophoric group for antiproliferative activity. | [10] |

| Benzo Ring | Various substitutions | Appropriate substitutions on the benzo portion of the quinoline ring are critical for activity. | [11] |

Experimental Protocols

1.3.1. Synthesis: Friedländer Annulation for Polysubstituted Quinolines

The Friedländer synthesis is a versatile and efficient method for preparing polysubstituted quinolines.[13] It involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.

Objective: To synthesize a polysubstituted quinoline derivative with potential anticancer activity.

Materials:

-

2-amino-5-chlorobenzophenone

-

Ethyl acetoacetate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (10 mmol) and ethyl acetoacetate (12 mmol) in 100 mL of ethanol.

-

Catalyst Addition: While stirring, add a solution of KOH (20 mmol) in 20 mL of ethanol dropwise to the reaction mixture. The addition of a base catalyzes the condensation reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The rationale for refluxing is to provide the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water.

-

Acidification: Acidify the aqueous mixture to pH 5-6 with dilute HCl. This step protonates the phenoxide intermediate, leading to the precipitation of the crude product.

-

Extraction: Extract the product into ethyl acetate (3 x 50 mL). The use of a water-immiscible organic solvent allows for the separation of the desired product from inorganic salts and other aqueous-soluble impurities.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate to remove residual water, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient. This self-validating step ensures the isolation of the target compound in high purity, which is critical for accurate biological evaluation.

1.3.2. Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the in vitro cytotoxicity (IC50 value) of a synthesized quinoline derivative against a human cancer cell line (e.g., MCF-7 breast cancer cells).[1][14]

Materials:

-

MCF-7 cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Synthesized quinoline derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

CO2 incubator, microplate reader.

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere. This duration is typically sufficient to observe significant effects on cell proliferation.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis. This quantitative endpoint provides a robust measure of the compound's cytotoxic potency.

Antimalarial Activity of Substituted Quinolines

Quinolines are historically significant and remain a critical class of antimalarial drugs, with quinine and chloroquine being archetypal examples.[15][16] Their primary site of action is the acidic food vacuole of the intraerythrocytic stage of the Plasmodium parasite.[15][16]

Mechanism of Action

During its life cycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[17][18] The parasite detoxifies this heme by polymerizing it into an inert, crystalline substance called hemozoin.[6][17][19]

Quinoline antimalarials, being weak bases, accumulate to high concentrations in the acidic food vacuole.[15][16] Once there, they are thought to act primarily by inhibiting the formation of hemozoin.[6][16] They cap the growing faces of the hemozoin crystal, preventing further polymerization.[19] The resulting buildup of free heme is toxic to the parasite, leading to oxidative damage and membrane lysis, ultimately killing the parasite with its own waste product.[15][17]

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 9. Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 18. journals.co.za [journals.co.za]

- 19. pnas.org [pnas.org]

An In-depth Technical Guide to the Synthesis of 4,8-Dichloro-6-nitroquinoline-3-carbonitrile and Its Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] Among these, 4,8-dichloro-6-nitroquinoline-3-carbonitrile stands out as a highly functionalized platform for the development of novel therapeutic agents. The strategic placement of chloro, nitro, and carbonitrile groups offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and explores subsequent derivatization strategies. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering researchers a robust framework for accessing this valuable chemical entity.

Introduction: The Significance of the Quinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, found in numerous natural products and synthetic pharmaceuticals.[1][2] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[1] The introduction of various substituents onto the quinoline core allows for the fine-tuning of its physicochemical and biological properties, making it a versatile template for medicinal chemists.

The target molecule of this guide, this compound (CAS No: 915369-46-9, Molecular Formula: C₁₀H₃Cl₂N₃O₂), presents a particularly interesting substitution pattern. The two chlorine atoms at positions 4 and 8 provide reactive handles for nucleophilic substitution reactions, while the electron-withdrawing nitro group at position 6 modulates the reactivity of the ring system.[3] The carbonitrile group at position 3 is a versatile functional group that can be further transformed into other moieties. This unique combination of functional groups makes this compound a valuable intermediate for the synthesis of novel bioactive compounds.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible retrosynthetic analysis for the target molecule suggests a convergent approach, focusing on the construction of the substituted quinoline core followed by functional group interconversions. The key disconnection lies in the formation of the pyridine ring of the quinoline system. The Vilsmeier-Haack reaction, a powerful tool for the synthesis of 2-chloro-3-formylquinolines from readily available acetanilides, emerges as a highly attractive strategy.[1][4][5]

Our proposed synthetic pathway commences with a suitably substituted aniline, which is first acylated to form the corresponding acetanilide. This intermediate then undergoes a Vilsmeier-Haack cyclization to furnish a 2-chloro-3-formylquinoline scaffold. Subsequent functional group manipulations, including nitration and conversion of the formyl group to a carbonitrile, would lead to the desired product. An alternative strategy involves the nitration of a pre-functionalized dichloroquinoline. The regioselectivity of the nitration reaction is a critical consideration in this approach.[5][6]

dot graph "Synthetic_Strategy" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Target [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="4,8-Dichloro-6-nitroquinoline-3-carbaldehyde"]; Intermediate2 [label="Substituted Acetanilide"]; StartingMaterial [label="Substituted Aniline"];

Target -> Intermediate1 [label="Nitrile Formation"]; Intermediate1 -> Intermediate2 [label="Vilsmeier-Haack Cyclization & Nitration"]; Intermediate2 -> StartingMaterial [label="Acylation"]; } Caption: Proposed retrosynthetic approach for the synthesis of the target molecule.

Synthesis of the Core Structure: this compound

This section details a step-by-step protocol for the synthesis of the title compound, based on a modified Vilsmeier-Haack approach.

Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline

The synthesis of the key starting material, 2,6-dichloro-4-nitroaniline, can be achieved through the chlorination of p-nitroaniline.

Protocol:

-

In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, suspend p-nitroaniline in concentrated hydrochloric acid.

-

Heat the mixture to a temperature between 95 and 110°C.[7]

-

Bubble chlorine gas through the heated suspension. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove excess acid, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.[7]

Step 2: Acylation to N-(2,6-dichloro-4-nitrophenyl)acetamide

The synthesized 2,6-dichloro-4-nitroaniline is then acylated to form the corresponding acetanilide.

Protocol:

-

Dissolve 2,6-dichloro-4-nitroaniline in glacial acetic acid.

-

Add acetic anhydride to the solution and heat the mixture under reflux for a period of 1-2 hours.

-

Monitor the reaction for the disappearance of the starting aniline.

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the acetanilide.

-

Filter the solid, wash with water, and dry to obtain the desired N-(2,6-dichloro-4-nitrophenyl)acetamide.

Step 3: Vilsmeier-Haack Cyclization and Nitration

This crucial step involves the formation of the quinoline ring system. The Vilsmeier-Haack reagent, prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), reacts with the acetanilide to yield a 2,8-dichloro-3-formyl-6-nitroquinoline. It is important to note that the Vilsmeier-Haack reaction on substituted acetanilides can sometimes lead to rearrangements, and the precise substitution pattern of the product should be confirmed by spectroscopic analysis.

Protocol:

-